molecular formula C20H24N4O3 B2560794 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone CAS No. 1171828-77-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2560794
CAS No.: 1171828-77-5
M. Wt: 368.437
InChI Key: OMHDTUOAIPWWSE-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Docking and Antibacterial Activity

Compounds related to the queried chemical structure have been synthesized and evaluated for their antibacterial activity, utilizing molecular docking studies to predict their interactions with bacterial proteins. For instance, novel pyrazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as leads for developing new antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018). Such compounds have been synthesized through reactions that include cyclization and Claisen-Schmidt condensation, highlighting the diverse chemical manipulations possible with these structures.

Antituberculosis and Cytotoxicity Studies

Derivatives featuring quinoline and pyrazole moieties have been synthesized and evaluated for their antituberculosis activity. Some of these compounds exhibited promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, without showing cytotoxic effects against mouse fibroblasts. This suggests their potential use in developing new antituberculosis therapies (Chitra et al., 2011).

Synthetic Methodologies and Chemical Reactions

The structural complexity of these compounds allows for various synthetic routes and chemical transformations, contributing to the field of organic synthesis. For example, the synthesis of naphtho[2,3-c]pyran-5,10-diones from related quinolinone derivatives demonstrates innovative synthetic pathways that could be applied to related compounds for the development of new materials or pharmaceuticals (Kobayashi et al., 2001).

Photochemical Studies

Compounds with morpholine and related heterocycles have been studied in photochemical processes, such as electron transfer across surfactant vesicle bilayers. These studies have implications for understanding molecular interactions and reactions initiated by light, which can be crucial for the development of photodynamic therapies and photochemical sensors (Robinson, Cole-Hamilton, & Camilleri, 1988).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-15-13-17(20(26)22-9-11-27-12-10-22)21-24(15)14-19(25)23-8-4-6-16-5-2-3-7-18(16)23/h2-3,5,7,13H,4,6,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDTUOAIPWWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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